1,3-Difluoro-5-(fluoromethyl)benzene
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Overview
Description
1,3-Difluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H5F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms
Preparation Methods
The synthesis of 1,3-Difluoro-5-(fluoromethyl)benzene can be achieved through several methods. One common approach involves the catalytic elimination of halogen from a 1,3-difluorohalobenzene . This process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Difluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding fluorinated benzoic acids or reduction reactions to yield fluorinated toluenes.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex fluorinated aromatic compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Difluoro-5-(fluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Difluoro-5-(fluoromethyl)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1,3-Difluoro-5-(fluoromethyl)benzene can be compared with other fluorinated benzene derivatives, such as:
1,3-Difluorobenzene: Lacks the fluoromethyl group, making it less reactive in certain substitution reactions.
1,4-Difluoro-2-(fluoromethyl)benzene: Has a different substitution pattern, affecting its chemical reactivity and applications.
1,2,4-Trifluorobenzene: Contains three fluorine atoms in different positions, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1,3-difluoro-5-(fluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYYJVCGOUUTOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609310 |
Source
|
Record name | 1,3-Difluoro-5-(fluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170646-72-7 |
Source
|
Record name | 1,3-Difluoro-5-(fluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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